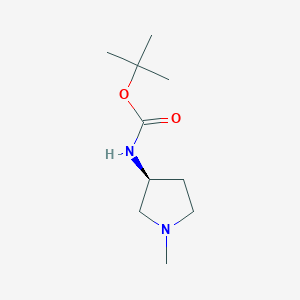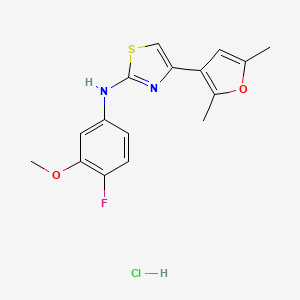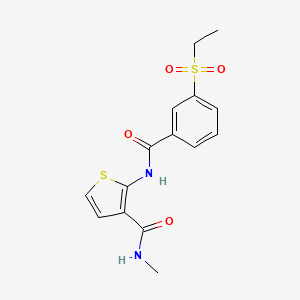
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid . This particular carbamate has a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of carbamates often involves the reaction of carbonylimidazolide in water with a nucleophile . This reaction can be carried out in a one-pot system without an inert atmosphere .Molecular Structure Analysis
The molecular structure of “this compound” includes a carbamate group and a pyrrolidine ring . The carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Carbamates can undergo a variety of chemical reactions. For example, they can be synthesized from alcohols and urea in the presence of a catalyst . They can also be formed in situ from N-substituted carbamoyl chlorides and reacted with substituted phenols .Wissenschaftliche Forschungsanwendungen
Synthesis of Drug Intermediates
(S)-tert-Butyl (1-methylpyrrolidin-3-yl)carbamate serves as an intermediate in the synthesis of various pharmacologically active compounds. For instance, Geng Min (2010) described an efficient process for synthesizing tert-butyl pyrrolidin-3-ylmethylcarbamate, highlighting its significance in drug development due to its simplicity, cost-efficiency, and environmental friendliness (Geng Min, 2010).
Molecular Structure and Hydrogen Bond Analysis
The study of carbamate derivatives, including those similar to this compound, provides insights into the interplay of hydrogen bonds in crystal structures. Das et al. (2016) synthesized two carbamate derivatives and analyzed their crystal structures, revealing how hydrogen bonds contribute to molecular assembly and stability (Das et al., 2016).
Novel Synthetic Methodologies
The compound has been utilized in developing new synthetic methods. For example, Alker et al. (1997) discussed the use of tert-butyl carbamate derivatives as stable precursors for generating chiral azomethine ylids under mild conditions, demonstrating the compound's role in facilitating milder reaction conditions (Alker, Harwood, & Williams, 1997).
Catalysis and Reaction Mechanisms
This compound has been involved in studies exploring catalysis and reaction mechanisms. Zhou et al. (2019) reported its use in the enantioselective synthesis of 2-substituted pyrrolidines via intramolecular reductive amination, catalyzed by iridium complexes (Zhou et al., 2019).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, have been found to interact with various biological targets . For instance, some pyrrolidine derivatives have shown high binding affinity to multiple receptors .
Mode of Action
Carbamates, in general, are known to interact with their targets by carbamoylation . This process involves the formation of a carbamate group that can bind to the active site of a target protein, potentially altering its function .
Biochemical Pathways
It’s worth noting that indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities and affect multiple biochemical pathways .
Pharmacokinetics
A related compound, da-8010, was found to be steadily absorbed following single and multiple doses in the fasted state with increased systemic exposure in a dose-proportional manner .
Result of Action
Compounds with a pyrrolidine ring, such as this one, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3S)-1-methylpyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-8-5-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAYKTCDODPVPD-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)
![4-[4-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2875393.png)
![N-(2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2875394.png)
![2-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2875395.png)
![4-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2875397.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2875399.png)

![3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2875405.png)

